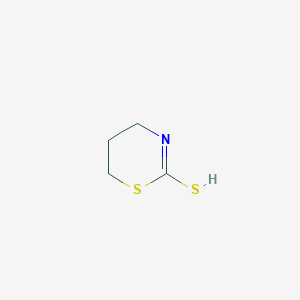

5,6-dihydro-4H-1,3-thiazine-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “5,6-dihydro-4H-1,3-thiazine-2-thiol” is a chemical substance listed in the PubChem database. This compound is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 5,6-dihydro-4H-1,3-thiazine-2-thiol involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food and pharmaceuticals .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and the specific requirements of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, enabling:

-

S-Alkylation : Reacts with alkyl halides or α,β-unsaturated carbonyl compounds to form thioethers.

-

Disulfide Formation : Oxidizes in air or with mild oxidizing agents (e.g., H₂O₂) to generate disulfide-linked dimers .

Example : Reaction with 3-chloropropyl isothiocyanate under basic conditions forms 2-mercapto-5,6-dihydro-4H-1,3-thiazine derivatives (e.g., 3a–3c ) with yields >95% .

Cyclization and Ring Expansion

The compound participates in cyclization to form larger heterocycles:

-

Bis-dihydrothiazines : Reacts with dihalogenated isothiocyanates (e.g., 1,3-dichloroisothiocyanate) to yield antitumor-active bis-dihydrothiazines (5a–5c ) in 92–95% yield .

-

Thiazoline Formation : With 2-chloroethyl isothiocyanate, intramolecular substitution produces five-membered thiazolines (e.g., 4 ) in 95% yield .

Biological Activity and Functionalization

The thiol group enhances interactions with biological targets:

-

Antitumor Activity : Bis-dihydrothiazines exhibit potent cytotoxicity by disrupting tubulin polymerization .

-

Enzyme Inhibition : Derivatives act as β-secretase inhibitors (relevant for Alzheimer’s research).

-

Antiviral Applications : Aryl vinyl derivatives of the scaffold show activity against plant viruses like tobacco mosaic virus .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations confirm a sequential addition-substitution mechanism:

-

Thiolate anion attacks the isothiocyanate’s electrophilic carbon (ΔG‡ = 8.4 kcal/mol).

-

Tautomerization to a carbonimidodithioate intermediate precedes intramolecular substitution (ΔG‡ = 14.9 kcal/mol), forming the six-membered ring .

Reactivity Under Ultrasonic and Acidic Conditions

科学的研究の応用

Green Synthesis Techniques

A notable study developed a thiol-involved cascade reaction for the efficient construction of the 5,6-dihydro-4H-1,3-thiazine scaffold. This method utilized a combination of thiols and isothiocyanates under microwave-assisted conditions, yielding high product quantities with minimal waste . The reaction conditions are summarized in the following table:

| Reaction Conditions | Yield (%) | Solvent |

|---|---|---|

| Microwave-assisted | 92-95 | EtOH/H2O (1:1) |

| Conventional heating | 30 | Solvent-free |

This approach not only provides a robust synthetic route but also demonstrates the potential for industrial applications due to its scalability.

Biological Activities

5,6-Dihydro-4H-1,3-thiazine derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research.

Antitumor Activity

Several derivatives of 5,6-dihydro-4H-1,3-thiazine have been identified as potential antitumor agents. For instance, bis-dihydrothiazines synthesized via the aforementioned green methods showed significant antitumor activity in vitro .

Cannabinoid Receptor Agonism

Research has identified 2-Arylimino-5,6-dihydro-4H-1,3-thiazines as novel cannabinoid receptor agonists. These compounds demonstrated moderate activity at CB1 and CB2 receptors, indicating their potential role in pain management and other therapeutic areas .

Antimicrobial Properties

Thiazine derivatives have also been evaluated for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria by targeting specific bacterial enzymes .

Antiviral Properties

A study explored the antiviral activities of thiazine derivatives against the feline immunodeficiency virus (FIV). The compounds demonstrated low toxicity while exhibiting significant antiviral effects at nanomolar concentrations .

Analgesic Activity

Another research effort highlighted the analgesic properties of thiazine compounds. These derivatives were tested for their ability to inhibit nitric oxide synthase (NOS), which plays a crucial role in pain signaling pathways .

作用機序

The mechanism of action of 5,6-dihydro-4H-1,3-thiazine-2-thiol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

類似化合物との比較

5,6-dihydro-4H-1,3-thiazine-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on various factors such as reactivity, stability, and biological activity. Some similar compounds include those listed in the PubChem database, which can be identified using 2-D and 3-D similarity searches .

Would you like more detailed information on any specific section?

特性

IUPAC Name |

5,6-dihydro-4H-1,3-thiazine-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDWOMIVMIHAEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(SC1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。